Ginnalin A
Description
Contextualization of Ginnalin A within the Hydrolysable Tannin Class
Tannins are a group of water-soluble polyphenols found in higher plants, broadly classified into condensed tannins and hydrolysable tannins based on their structural composition and biosynthetic origin. researchgate.netuomustansiriyah.edu.iqsilvateam.com Hydrolysable tannins are esters formed between a sugar (typically glucose) and phenolic acid molecules. uomustansiriyah.edu.iqwisdomlib.org They are further subdivided into gallotannins and ellagitannins, depending on whether the phenolic acid is gallic acid or hexahydroxy-diphenic acid, respectively. researchgate.netuomustansiriyah.edu.iqsilvateam.com
This compound is specifically classified as a gallotannin, a type of hydrolysable tannin. nih.govresearchgate.netexplorationpub.com Its structure is based on a glucitol core (1,5-anhydro-D-glucitol) to which galloyl groups (3,4,5-trihydroxybenzoate) are attached via ester bonds. explorationpub.comhmdb.ca this compound is characterized as a di-galloyl gallotannin, meaning it has two galloyl moieties attached to the glucitol core. nih.govexplorationpub.com This structural feature distinguishes it from monogalloyl gallotannins like Ginnalin B and Ginnalin C, which have only one galloyl group. explorationpub.com The galloyl groups in this compound are typically attached at the 2 and 6 positions of the 1,5-anhydro-D-glucitol core. explorationpub.com
Significance of this compound as a Secondary Metabolite
Secondary metabolites are organic compounds produced by plants that are not directly involved in their primary growth, development, or reproduction. biosynth.comresearchgate.netresearchgate.net Instead, they often play roles in ecological interactions, such as defense against herbivores and pathogens, or in attracting pollinators. researchgate.net Tannins, including this compound, are well-known plant secondary metabolites that contribute to defense mechanisms due to their ability to bind to proteins and other macromolecules. researchgate.netresearchgate.net
The significance of this compound as a secondary metabolite extends beyond its ecological role. Its presence in Acer species, particularly in leaves, twigs, bark, and buds, makes these plants a natural source for its extraction. biosynth.comnih.govexplorationpub.com The diverse biological activities observed for this compound suggest its importance in mediating various physiological processes within the plant and highlight its potential for external applications. biosynth.comresearchgate.net
Overview of Current Research Trajectories for this compound
Current research on this compound is exploring its potential in various biomedical and pharmaceutical areas, driven by its observed biological activities. biosynth.comresearchgate.net Key research trajectories include its antioxidant, anti-inflammatory, and potential anti-cancer effects. biosynth.comresearchgate.netexplorationpub.com
Studies have demonstrated this compound's potent antioxidant properties, highlighting its ability to scavenge free radicals and modulate oxidative stress pathways, which can protect against cellular damage. biosynth.comexplorationpub.com Research also indicates its anti-inflammatory potential through the inhibition of enzymes and suppression of inflammatory pathways. biosynth.com
Furthermore, this compound is being investigated for its effects on specific diseases and conditions. Research has explored its potential in neuroprotection, cardiovascular health, and metabolic disorders. biosynth.com Studies have also examined its efficacy in skin health by ameliorating oxidative damage. biosynth.com More specific research findings include its activity against neuroblastoma cell lines, its ability to inhibit the aggregation and reverse the fibrillogenesis of amyloid beta peptides implicated in Alzheimer's disease, and its role as an activator of the Nrf2-regulated antioxidant defense system. explorationpub.commedkoo.comacs.orgnih.gov The anti-carcinogenic potential of this compound is also a significant area of focus. nih.govresearchgate.net
The research employs various techniques to understand this compound's mechanisms of action, including in vitro studies, cell-based assays, and potentially molecular docking and dynamics simulations to explore its interactions with biological targets. explorationpub.commedkoo.comacs.orgnih.govmdpi.com
Here is a summary of some research findings:
| Research Area | Observed Activity | Reference |
| Antioxidant | Potent free radical scavenging, modulation of oxidative stress pathways. | biosynth.comexplorationpub.com |
| Anti-inflammatory | Inhibition of enzymes, suppression of inflammatory pathways. | biosynth.com |
| Neuroprotection | Activation of Nrf2 pathway in SH-SY5Y cells. explorationpub.com Inhibition of amyloid beta aggregation. | explorationpub.comacs.orgnih.gov |
| Anti-cancer Potential | Antiproliferative effects against cancer cell lines. | nih.govresearchgate.netexplorationpub.com |
| Skin Health | Amelioration of oxidative damage in keratinocytes. | biosynth.comexplorationpub.com |
These research trajectories underscore the growing interest in this compound as a natural compound with promising therapeutic potential, warranting further investigation into its diverse biological activities and underlying mechanisms. biosynth.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20O13 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1 |
InChI Key |
IGKWMHUOBKCUQU-LTCOOKNTSA-N |
SMILES |
C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |
Synonyms |
ginnalin A |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of Ginnalin a
Distribution within the Genus Acer
Ginnalin A has been identified in several species of the Acer genus, commonly known as maples. Its presence is a characteristic feature of these plants nih.govresearchgate.net.
The Amur maple, Acer ginnala, is a primary source of this compound. The compound is notably derived from the leaves of this tree nih.govbiosynth.com. Research has shown that methanolic extracts of Acer ginnala leaves contain a remarkable amount of this compound nih.govresearchgate.net. Studies have reported the isolation of this compound from the leaves, twigs, and bark of Acer ginnala Maxim nih.govexplorationpub.com.
This compound is also found in Acer tataricum subsp. ginnala nih.govresearchgate.net. This plant is taxonomically considered by some as a subspecies of the Tatar maple (Acer tataricum) and is distinguished by its glossy, deeply lobed leaves wikipedia.org. The presence of this compound is a significant phytochemical characteristic of this subspecies nih.govresearchgate.net.
The red maple, Acer rubrum, is another notable botanical source of this compound smolecule.comnih.gov. The compound is considered one of the most abundant phenolic compounds in this species uri.edu. It has been isolated from various parts of the red maple, including the leaves, bark, and buds nih.govsmolecule.com. Hot water extracts from Acer rubrum buds have been found to contain a substantial amount of this compound nih.govresearchgate.net. Furthermore, a proprietary phenolic-enriched extract from red maple leaves is known to contain a high concentration of this compound researchgate.net.
Beyond the species mentioned above, this compound has also been reported in Acer pycnanthum and Acer okamotoanum smolecule.comnih.gov. In Acer okamotoanum, it can be recovered from the leaves and twigs nih.govexplorationpub.com. The distribution of this compound is not limited to the leaves; it is also found in the twigs, bark, and buds of various Acer species nih.gov. For instance, in Acer ginnala, it has been identified in the leaves, twigs, and bark nih.govexplorationpub.com. Similarly, the buds of Acer rubrum are a known source of this compound nih.gov.
Biosynthetically Related Analogues: Ginnalin B and Ginnalin C
This compound is part of a group of related gallotannins that include Ginnalin B and Ginnalin C nih.govexplorationpub.com. These compounds share a core structure of 1,5-anhydro-D-glucitol and differ in the number and position of galloyl groups attached to this core nih.govexplorationpub.com.
This compound is a di-galloyl gallotannin, meaning it has two galloyl groups nih.govexplorationpub.com. In contrast, Ginnalin B and Ginnalin C are monogalloyl gallotannins, each having only one galloyl group nih.govexplorationpub.com. Specifically, in this compound, the two galloyl groups are attached at the 2- and 6-positions of the 1,5-anhydro-D-glucitol core smolecule.comexplorationpub.com. In Ginnalin B, the galloyl group is attached at the 6-position, and in Ginnalin C, it is at the 2-position explorationpub.com.
The biosynthesis of these compounds involves the formation of gallic acid via the shikimate pathway, followed by the enzymatic action of uridine diphosphate (UDP)-glucose to form β-glucogallin, which acts as a galloyl donor nih.govexplorationpub.com. These related compounds, Ginnalin B and C, are often found alongside this compound in Acer species such as Acer rubrum and Acer pycnanthum mdpi.comtandfonline.comtandfonline.com.
Biosynthesis and Metabolic Pathways of Ginnalin a
Overview of Gallotannin Biosynthesis
Gallotannins belong to the class of hydrolyzable tannins, which are esters of a polyol, typically D-glucose, with one or more molecules of gallic acid. nih.govwikipedia.org The biosynthesis of gallotannins is a multi-step process that begins with the formation of the fundamental building block, gallic acid, through the shikimate pathway. nih.govresearchgate.net This is followed by the esterification of gallic acid to a glucose molecule, forming β-glucogallin, a key intermediate. frontiersin.org Subsequent galloylation steps, catalyzed by specific enzymes, lead to the formation of more complex gallotannins, such as the pivotal intermediate 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose. nih.gov From this central compound, further modifications can occur to produce a diverse array of gallotannins, including Ginnalin A. nih.govnih.gov
Shikimate Pathway Precursors to Gallic Acid
The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other significant compounds. nih.govresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate. nih.gov Gallic acid, the phenolic core of gallotannins, is derived from an early intermediate of this pathway, 3-dehydroshikimic acid (3-DHS). nih.govnih.gov
Research has provided evidence that shikimate dehydrogenase (SDH), an enzyme within the shikimate pathway, is responsible for the production of gallic acid. nih.govnih.gov This enzyme catalyzes the dehydrogenation of 3-dehydroshikimate to form gallic acid. oup.com Studies involving the expression of Juglans regia (walnut) SDH in other plants have demonstrated a significant increase in gallic acid accumulation, confirming the role of this enzyme in its synthesis. nih.gov
Formation of β-Glucogallin and UDP-Glucose Involvement
Once gallic acid is synthesized, the next crucial step is its esterification to a glucose molecule to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. frontiersin.orgwikipedia.org This reaction is a pivotal entry point into the biosynthesis of all hydrolyzable tannins. nih.gov The formation of β-glucogallin is catalyzed by the enzyme UDP-glucose: gallate 1-O-galloyltransferase. scilit.com
This enzymatic reaction utilizes uridine diphosphate glucose (UDP-glucose) as the activated glucose donor. nih.govresearchgate.netwikipedia.org UDP-glucose is a high-energy molecule that facilitates the transfer of a glucose moiety to the carboxylic acid group of gallic acid, forming an ester bond. mdpi.comnih.gov This step is critical as β-glucogallin serves not only as the initial building block but also as the primary acyl donor for subsequent galloylation reactions in the pathway. nih.gov
Role of Galloyl Transferases in this compound Formation
Following the synthesis of β-glucogallin, a series of galloylation reactions occur, catalyzed by enzymes known as galloyltransferases. researchgate.net These enzymes are responsible for the stepwise addition of galloyl groups from the donor molecule, β-glucogallin, to the glucose core, eventually leading to the formation of compounds like monogalloyl-D-glucose, digalloyl-D-glucose, and ultimately pentagalloyl-D-glucose. nih.gov
The synthesis of more complex gallotannins involves β-glucogallin-dependent galloyltransferases that specifically transfer galloyl moieties to various positions on the glucose molecule. wikipedia.orgnih.gov For instance, beta-glucogallin O-galloyltransferase utilizes 1-O-galloyl-β-D-glucose to produce 1-O,6-O-digalloyl-β-D-glucose. wikipedia.org Further enzymatic reactions catalyzed by enzymes like beta-glucogallin-tetrakisgalloylglucose O-galloyltransferase lead to the formation of 1,2,3,4,6-pentakis-O-galloyl-β-D-glucose. wikipedia.org In the biosynthesis of even more complex gallotannins, specific galloyltransferases preferentially acylate hexa- and heptagalloylglucoses. researchgate.net While the precise sequence of galloyltransferases leading specifically to this compound is still under investigation, it is understood that these enzymes play a crucial role in constructing its unique digalloyl structure attached to a 1,5-anhydro-D-glucitol core. nih.gov
Comparative Biosynthesis with Other Gallotannins (e.g., Hamamelitannin)
The biosynthesis of this compound shares fundamental similarities with other gallotannins, such as hamamelitannin, yet also possesses distinct features. Both this compound and hamamelitannin are characterized by having two galloyl groups linked to a core sugar moiety. nih.govnih.gov The initial stages of their biosynthesis are likely conserved, involving the production of gallic acid via the shikimate pathway and the formation of an activated galloyl donor. nih.gov
However, a key difference lies in the core sugar molecule. In this compound, the galloyl groups are esterified to a 1,5-anhydro-D-glucitol (glucitol-core) moiety. nih.gov In contrast, hamamelitannin features two galloyl groups esterified to a hamamelofuranose core. nih.govresearchgate.net This divergence in the sugar core suggests the involvement of different or additional enzymes in the later stages of their respective biosynthetic pathways to modify the initial glucose structure or utilize a different sugar precursor altogether. The total synthesis of hamamelitannin has been achieved, providing insights into its chemical structure and potential synthetic routes. mdpi.com While the complete biosynthetic pathways for both this compound and hamamelitannin are yet to be fully elucidated, their structural similarities and differences provide a basis for comparative biochemical studies. nih.gov
Advanced Methodologies for Isolation and Structural Characterization of Ginnalin a
Extraction and Isolation Techniques from Plant Materials
The initial step in obtaining Ginnalin A involves extracting it from plant materials, typically leaves or buds of Acer species. elgalabwater.comresearchgate.netexplorationpub.comnih.gov This is followed by various isolation techniques to purify the compound.
Solvent Extraction Methodologies
Solvent extraction is a fundamental technique used to separate compounds based on their differential solubility in various solvents. wikipedia.orgorganomation.com For this compound, which is a polar compound, polar solvents are commonly employed. One study extracted the leaves of Acer tataricum subsp. ginnala using 80% aqueous ethanol. elgalabwater.comcsu.edu.cn This initial extract was then filtered and concentrated. elgalabwater.comcsu.edu.cn Successive partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), is a common approach to fractionate the extract based on the compounds' polarities. elgalabwater.comcsu.edu.cn this compound was found in the n-butanol extract fraction in one such study. elgalabwater.com Another method involved extracting Acer ginnala leaves thrice with methanol (B129727), followed by vacuum drying and the addition of water. researchgate.netexplorationpub.comnih.gov
Chromatographic Separation Techniques (e.g., Sephadex column chromatography)
Chromatographic techniques are crucial for further purifying this compound from the crude extracts or fractions. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. ijpsjournal.com
Sephadex column chromatography, specifically using Sephadex LH-20, has been effectively used for the isolation of this compound. elgalabwater.comresearchgate.netexplorationpub.comnih.gov Sephadex is a beaded gel prepared by crosslinking dextran (B179266), used in gel filtration or size exclusion chromatography to separate molecules based on size. cytivalifesciences.co.jpcytivalifesciences.com Sephadex LH-20 is a lipophilic dextran gel suitable for separating natural products. In one protocol, after solvent partitioning, a part of the n-butanol extract was concentrated on a HW-40c column and eluted with a step-wise gradient of water-methanol, yielding several fractions. elgalabwater.com this compound was subsequently obtained from one of these fractions (fraction 2) through repeated Sephadex LH-20 chromatography, using water-methanol as the eluent. elgalabwater.com Another study reported obtaining four fractions from Sephadex column chromatography after methanol extraction and filtration, with this compound being isolated from the third fraction. researchgate.netexplorationpub.comnih.gov Other chromatographic methods mentioned in the context of separating phenolic compounds, which include gallotannins like this compound, are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). mdpi.come-nps.or.kruri.eduresearchgate.netnih.gov
Advanced Spectroscopic and Analytical Approaches for Elucidation
Once isolated, the structure of this compound is determined using advanced spectroscopic and analytical techniques. researchgate.neturi.eduresearchgate.netresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the carbon-hydrogen framework and functional groups. researchgate.neturi.eduresearchgate.netresearchgate.netrsc.org Both 1D NMR (like ¹H NMR and ¹³C NMR) and 2D NMR techniques are routinely used for structural characterization of natural products. e-nps.or.krrsc.orggoogle.comnih.gov The identification of this compound has been confirmed using NMR spectra, often by comparing the obtained data with literature values. elgalabwater.come-nps.or.krbrieflands.com Detailed analysis of 1D and 2D NMR spectra provides information about the chemical shifts, coupling constants, and correlations between different nuclei, allowing for the assignment of protons and carbons and the determination of the compound's connectivity. rsc.orggoogle.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which helps in confirming the structure. elgalabwater.comresearchgate.netnih.govresearchgate.netresearchgate.netacs.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly applied for the analysis of polar compounds like this compound. nih.govresearchgate.net High-resolution mass spectrometry can provide accurate mass measurements, which can confirm the elemental composition of the molecule. researchgate.netnih.gov MS data, often in conjunction with chromatographic methods like LC-MS/MS or UFLC-ESI-TOF-MS/MS, is used for the identification and characterization of this compound in complex plant extracts. researchgate.netnih.govresearchgate.netacs.org
Vibrational Spectroscopy (e.g., FT-IR)
Vibrational spectroscopy, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrations. researchgate.neturi.eduresearchgate.net While less commonly highlighted for the full structural elucidation of this compound compared to NMR and MS, FT-IR can be used to support the presence of certain functional groups, such as hydroxyl and carbonyl groups, which are present in gallotannins. uri.eduresearchgate.net
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
In the context of conformational analysis, CD spectroscopy is particularly valuable for understanding the preferred spatial arrangements and flexibility of molecules in solution. wiley.comsubr.eduplos.org Changes in molecular conformation can lead to alterations in the chiral environment of chromophores, resulting in measurable changes in the CD spectrum. plos.org By analyzing the wavelengths and intensities of CD bands, researchers can deduce information about the presence and relative populations of different conformers. wiley.comsubr.edu Variable temperature CD spectroscopy can further provide thermodynamic parameters related to conformational equilibria. wiley.com
Preclinical Pharmacological and Biological Activities of Ginnalin a
Antioxidant and Anti-inflammatory Mechanisms
Ginnalin A, a polyphenol found in plants of the Acer genus, has demonstrated significant antioxidant and anti-inflammatory activities in preclinical studies. Its mechanisms of action are multifaceted, involving direct scavenging of free radicals and modulation of key cellular signaling pathways that govern the response to oxidative stress. These activities underscore its potential as a cytoprotective agent.
This compound has been identified as a potential scavenger of reactive oxygen species (ROS). The capacity of a compound to act as a direct antioxidant is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitroblue tetrazolium (NBT) assay for superoxide radicals.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically mdpi.com. A lower IC50 value, which represents the concentration required to scavenge 50% of DPPH free radicals, indicates higher antioxidant activity nih.gov. Similarly, the NBT assay is used to assess superoxide radical scavenging capacity. In this system, superoxide radicals reduce NBT to a purple formazan product; the presence of a scavenger inhibits this reaction, and the degree of inhibition is measured to determine the scavenging activity nih.gov. While this compound is recognized for its antioxidant potential, specific IC50 values from DPPH or NBT assays are not detailed in the available research.
Beyond direct radical scavenging, this compound exerts its primary antioxidant effects by modulating intracellular pathways that control the cellular defense against oxidative stress. Oxidative stress, resulting from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. This compound has been shown to alleviate the damage induced by oxidative assault, such as that caused by 6-hydroxydopamine (6-OHDA), by decreasing intracellular ROS levels mdpi.comprotocols.io. This protective effect is largely attributed to its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.
The Nrf2 pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is a potent activator of this pathway mdpi.comprotocols.io. By activating the Nrf2 pathway, this compound enhances the cell's intrinsic antioxidant defense system, providing protection against oxidative damage mdpi.comprotocols.io. Studies have confirmed that the cytoprotective effects of this compound are dependent on this pathway, as silencing Nrf2 negates its protective actions mdpi.comprotocols.io.
Modulation of Oxidative Stress Pathways
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Nrf2 Nuclear Translocation
A key step in the activation of the Nrf2 pathway is the translocation of Nrf2 from the cytoplasm into the nucleus. This compound induces this process by disrupting the interaction between Nrf2 and its cytosolic repressor, Keap1 mdpi.comprotocols.io. Upon treatment with this compound, Nrf2 dissociates from the Keap1-Nrf2 complex and moves into the nucleus mdpi.comprotocols.io. This nuclear translocation has been visually confirmed using fluorescence imaging techniques in neuronal cells mdpi.comprotocols.io. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.
| Nrf2-Related Gene | Fold Increase After this compound Pretreatment | Primary Function |
|---|---|---|
| NQO1 (NAD(P)H quinone oxidoreductase-1) | >4.6-fold | Detoxification of quinones and reduction of oxidative stress. |
| HO-1 (Heme oxygenase-1) | ~1.2-fold | Catalyzes heme degradation, producing antioxidant biliverdin. |
| GCLC (Glutamate-cysteine ligase catalytic subunit) | ~0.7-fold | Rate-limiting enzyme in the synthesis of the antioxidant glutathione. |
Inhibition of Keap1 and Upregulation of p62
The activation of Nrf2 by this compound is initiated by its direct interaction with Keap1. Molecular docking studies have shown that this compound fits effectively into the subpockets of the Keap1 Kelch domain, the same region that binds to Nrf2 mdpi.comprotocols.io. By binding to Keap1, this compound competitively inhibits the Keap1-Nrf2 interaction, thereby preventing Nrf2 from being targeted for degradation and allowing it to accumulate and translocate to the nucleus mdpi.comprotocols.ioresearchgate.net.
In addition to this direct competitive inhibition, the Nrf2 pathway can be activated through a non-canonical mechanism involving the protein p62/SQSTM1. The p62 protein can also bind to Keap1, leading to the sequestration and autophagic degradation of Keap1 mdpi.comnih.govnih.gov. This p62-mediated reduction in Keap1 levels also results in Nrf2 stabilization and activation mdpi.comnih.gov. Furthermore, Nrf2 activation can create a positive feedback loop by inducing the transcription of the p62 gene mdpi.com. While this p62-dependent mechanism is a known route for Nrf2 activation, current studies have not explicitly demonstrated that this compound's activity involves the upregulation of p62.
Reduction of Intracellular Reactive Oxygen Species (ROS)
This compound has demonstrated notable antioxidant effects, particularly in its capacity to reduce intracellular reactive oxygen species (ROS). Research indicates that it functions as an indirect ROS scavenger. nih.govresearchgate.net In studies involving human keratinocytes, this compound was shown to prevent the formation of reactive oxygen and nitrogen species induced by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL). nih.gov
The compound's mechanism of action involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net In a neuroblastoma cell line (SH-SY5Y) subjected to oxidative stress from 6-hydroxydopamine (6-OHDA), pretreatment with this compound prompted the dissociation of Nrf2 from its inhibitor, Kelch-like epichlorohydrin-associated protein 1 (Keap1). nih.gov Subsequently, Nrf2 translocated into the nucleus, leading to the increased expression of antioxidant enzymes that neutralize free radicals. nih.gov This was also observed in colon cancer cells, where this compound initiated the Nrf2 signaling pathway through the downregulation of Keap1. nih.gov
Furthermore, in studies on human immortalized keratinocytes (HaCaT) cells under hydrogen peroxide-induced oxidative stress, treatment with this compound effectively reduced cell toxicity and enhanced cell viability. nih.gov
Table 1: Effects of this compound on Intracellular ROS
| Cell Line | Stress Inducer | Key Mechanism | Outcome |
|---|---|---|---|
| SH-SY5Y (Neuroblastoma) | 6-hydroxydopamine (6-OHDA) | Activation of Nrf2 pathway, translocation of Nrf2 to the nucleus. | Indirect ROS scavenging. |
| Human Keratinocytes | TRAIL | Prevention of reactive oxygen/nitrogen species formation. | Inhibition of apoptosis and inflammation. |
| HaCaT (Keratinocytes) | Hydrogen Peroxide | Not specified | Reduced cell toxicity, increased cell viability. |
| Colon Cancer Cells | Not specified | Nuclear translocation of Nrf2, downregulation of Keap1. | Initiation of Nrf2 signaling. |
Elevation of Glutathione Concentration
A key aspect of this compound's antioxidant activity is its ability to increase the concentration of intracellular glutathione (GSH), a critical antioxidant. This effect is directly linked to its activation of the Nrf2 pathway. nih.govresearchgate.net
Impact on Inflammatory Mediators
Neutrophil Modulation
This compound has been shown to possess neutrophil-inhibiting potential. nih.govresearchgate.net Research into human blood neutrophil-mediated inflammation revealed that this compound can induce apoptosis in these immune cells. nih.gov The mechanism involves the modulation of several key apoptotic proteins. Specifically, treatment with this compound led to an elevation of Fas-associated protein with death domain (FADD), phospho-Rad17 antibody, second mitochondrial-derived activator of caspases (SMAC)/direct inhibitor of apoptosis protein-binding protein with low pI (Diablo), and cytochrome c. nih.gov Concurrently, it decreased the levels of the anti-apoptotic protein catalase in neutrophils, tipping the balance towards programmed cell death. nih.gov
Inhibition of Apoptosis in Specific Contexts (e.g., keratinocytes under oxidative stress)
While this compound induces apoptosis in neutrophils, it demonstrates a protective, anti-apoptotic effect in other cell types, particularly human keratinocytes under conditions of oxidative stress. nih.gov When these cells are exposed to stressors like hydrogen peroxide or TRAIL, which can lead to apoptosis and conditions such as atopic dermatitis, this compound intervenes to promote cell survival. nih.gov
Treatment with this compound was found to inhibit apoptosis by upregulating the expression of anti-apoptotic proteins, including B-cell lymphoma 2 (BCL-2), B-cell lymphoma-extra large (BCL-xL), BH3-interacting domain death agonist (Bid), and survivin. nih.gov Simultaneously, it caused a marked decrease in the levels of pro-apoptotic proteins such as BCL-2-associated X protein (BAX), cytochrome c, caspase-8, caspase-9, caspase-3, and the tumor suppressor protein p53. nih.gov This dual action effectively prevents TRAIL-induced apoptosis-related protein activation and subsequent cell death in keratinocytes. nih.gov
Table 2: Modulation of Apoptotic Proteins by this compound in Keratinocytes
| Protein Family | Protein Name | Effect of this compound | Outcome |
|---|---|---|---|
| Anti-Apoptotic | BCL-2 | Upregulation | Inhibition of Apoptosis |
| BCL-xL | Upregulation | Inhibition of Apoptosis | |
| Survivin | Upregulation | Inhibition of Apoptosis | |
| Bid | Upregulation | Inhibition of Apoptosis | |
| Pro-Apoptotic | BAX | Decrease | Inhibition of Apoptosis |
| Cytochrome c | Decrease | Inhibition of Apoptosis | |
| Caspase-8 | Decrease | Inhibition of Apoptosis | |
| Caspase-9 | Decrease | Inhibition of Apoptosis | |
| Caspase-3 | Decrease | Inhibition of Apoptosis | |
| p53 | Decrease | Inhibition of Apoptosis |
Anticancer and Chemopreventive Effects in In Vitro and In Vivo Animal Models
Inhibition of Cellular Proliferation
This compound has demonstrated significant antiproliferative effects across various cancer cell lines in preclinical studies. nih.gov Its primary mechanism for inhibiting cancer cell growth is through the arrest of the cell cycle. nih.gov
In studies involving colon cancer cell lines, including HCT-116, HT-29, Caco-2, and SW480, this compound was effective at inhibiting proliferation. nih.gov It was found to be particularly potent against the SW480 cell line. nih.gov The mechanism of action in these cells involves blocking the S-phase of the cell cycle, which is critical for DNA replication, thereby halting cell division. nih.gov This arrest is accompanied by an inhibition of colony formation. nih.gov
Similar effects were observed in the MCF-7 breast cancer cell line. nih.gov In both HCT-116 and MCF-7 cells, this compound was shown to obstruct the S and G2/M phases of the cell cycle. This was achieved by down-regulating the levels of key cell cycle proteins, cyclin A and cyclin D1, which are essential for progression through these checkpoints. nih.gov
Table 3: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Mechanism of Action | Key Molecular Targets |
|---|---|---|---|
| Colon Cancer | HCT-116, HT-29, Caco-2, SW480 | S-phase cell cycle arrest | Not specified |
| Breast Cancer | MCF-7 | S and G2/M-phase cell cycle arrest | Downregulation of Cyclin A and Cyclin D1 |
| Colon Cancer | HCT-116 | S and G2/M-phase cell cycle arrest | Downregulation of Cyclin A and Cyclin D1 |
Diverse Cancer Cell Lines (e.g., colorectal, hepatocellular, breast, neuroblastoma, melanoma)
The antiproliferative effects of this compound have been documented across a range of cancer cell lines. In colorectal cancer, it has shown efficacy against HCT-116, HT-29, Caco-2, and SW480 cells. Studies on breast cancer have demonstrated its activity in MCF-7 and MDA-MB-231 cell lines. Furthermore, this compound has been effective against the Hep-3B human hepatocellular carcinoma cell line. Its cytotoxic effects have also been observed in murine melanoma B16F10 cells and other cancer cell lines, including L1210, HL-60, and K562. Research has also pointed to its potential in neuroblastoma cells by promoting the translocation of Nrf2 to the nucleus, which helps in quenching free radicals under oxidative stress.
Table 1: Cancer Cell Lines Affected by this compound
| Cancer Type | Cell Line(s) | Reference(s) |
|---|---|---|
| Colorectal Cancer | HCT-116, HT-29, Caco-2, SW480 | |
| Breast Cancer | MCF-7, MDA-MB-231 | |
| Hepatocellular Carcinoma | Hep-3B | |
| Melanoma | B16F10 | |
| Leukemia | L1210, HL-60, K562 |
Colony Formation Inhibition
A key characteristic of cancer cells is their ability to form colonies, a measure of their capacity for self-renewal and tumorigenicity. This compound has been shown to significantly inhibit the colony-forming ability of cancer cells. For instance, in studies involving the SW480 colorectal cancer cell line, this compound effectively hindered the formation of colonies, indicating its potential to suppress tumor growth and proliferation.
Induction of Cell Cycle Arrest
This compound exerts its antiproliferative effects in part by inducing cell cycle arrest, a crucial mechanism for preventing the division of cancer cells. By halting the cell cycle at specific checkpoints, this compound prevents cancer cells from completing the processes necessary for replication.
S-Phase Arrest
A predominant mechanism by which this compound inhibits cancer cell proliferation is by inducing arrest in the S-phase of the cell cycle. This effect has been observed in multiple colorectal cancer cell lines, including HCT-116, HT-29, and Caco-2. By blocking cells in the S-phase, the DNA synthesis phase, this compound effectively prevents the replication of the cancer cell genome, thereby halting proliferation.
G1 and G2/M-Phase Arrest
In addition to S-phase arrest, this compound has been found to induce cell cycle arrest at the G2/M phase in HCT-116 colon and MCF-7 breast cancer cells. The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis. Arrest at this phase prevents the cell from dividing. Some research also indicates that related compounds can influence the G1 checkpoint, which is the primary regulator of the cell cycle.
Table 2: Effect of this compound on Cell Cycle Phases
| Cell Cycle Phase | Effect | Cancer Cell Line(s) | Reference(s) |
|---|---|---|---|
| S-Phase | Arrest | HCT-116, HT-29, Caco-2 |
Regulation of Cell Cycle Proteins (e.g., Cyclin A, Cyclin D1, CDKs, PCNA, CDKN2B)
The induction of cell cycle arrest by this compound is mediated through its influence on key regulatory proteins. Studies have shown that this compound can down-regulate the levels of Cyclin A and Cyclin D1. These cyclins are crucial for the progression through different phases of the cell cycle by activating cyclin-dependent kinases (CDKs). For instance, Cyclin D partners with CDK4 and CDK6 to govern the G1/S transition, while Cyclin A associates with CDK2 to regulate the S and G2 phases. Furthermore, research on maple syrup extract, which contains this compound, has shown a downregulation of Proliferating Cell Nuclear Antigen (PCNA) expression. PCNA is essential for DNA replication. This research also noted a suppression of CDK4/6 kinase expression and an increase in CDKN2B expression, which is a cyclin-dependent kinase inhibitor.
Table 3: Regulation of Cell Cycle Proteins by this compound
| Protein | Effect | Role in Cell Cycle | Reference(s) |
|---|---|---|---|
| Cyclin A | Down-regulation | S and G2/M phase progression | |
| Cyclin D1 | Down-regulation | G1 phase progression | |
| PCNA | Down-regulation | DNA replication | |
| CDK4/6 | Suppression | G1 phase progression |
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cells. The mechanism often involves the intrinsic, or mitochondrial, pathway. In Hep-3B hepatocellular carcinoma cells, this compound treatment led to a significant upregulation in the expression of key apoptosis-related genes, including CASP3, CASP8, CASP9, CYCS (encoding Cytochrome c), and p53. Similarly, in the MDA-MB-231 breast cancer cell line, a marked increase in the expression of CASP3, CASP8, CASP9, CYCS, FAS, and p53 genes was observed. In MCF-7 breast cancer cells, this compound increased the expression of CASP9 and p53 while significantly decreasing the expression of the anti-apoptotic gene BCL2. This modulation of gene expression enhances the release of Cytochrome c from the mitochondria, which in turn activates caspases—the effector proteins of apoptosis.
Table 4: Modulation of Apoptosis-Related Gene Expression by this compound
| Gene | Cancer Cell Line | Change in Expression | Reference(s) |
|---|---|---|---|
| CASP3 | Hep-3B, MDA-MB-231 | Up-regulated | |
| CASP8 | Hep-3B, MDA-MB-231 | Up-regulated | |
| CASP9 | Hep-3B, MDA-MB-231, MCF-7 | Up-regulated | |
| CYCS (Cytochrome c) | Hep-3B, MDA-MB-231 | Up-regulated | |
| p53 | Hep-3B, MDA-MB-231, MCF-7 | Up-regulated | |
| FAS | MDA-MB-231 | Up-regulated |
Caspase Activation (e.g., CASP-3, CASP-8, CASP-9)
This compound has demonstrated the ability to induce apoptosis in various cancer cell lines through the activation of the caspase cascade, a critical component of the programmed cell death machinery. nih.govnih.gov Caspases are a family of cysteine proteases that exist as inactive zymogens and are activated through proteolytic cleavage in response to apoptotic signals. nih.gov They are broadly categorized into initiator caspases (like CASP-8 and CASP-9) and executioner caspases (like CASP-3). nih.gov
Research has shown that this compound treatment leads to a significant upregulation in the expression of key caspases. In studies involving the Hep-3B human hepatocellular carcinoma cell line, a notable increase in the expression of CASP-3, CASP-8, and CASP-9 genes was observed. nih.gov Similar effects were seen in human breast cancer cell lines. In the MDA-MB-231 cell line, this compound treatment resulted in a marked increase in the expression of CASP-3, CASP-8, and CASP-9 genes. nih.gov In another breast cancer cell line, MCF-7, this compound upregulated the expression of the CASP-9 gene. nih.gov This activation of both initiator and executioner caspases highlights the compound's role in triggering the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
| Cancer Cell Line | Caspase Affected | Observed Effect | Reference |
|---|---|---|---|
| Hep-3B (Hepatocellular Carcinoma) | CASP-3, CASP-8, CASP-9 | Significant upregulation of gene expression | nih.gov |
| MDA-MB-231 (Breast Cancer) | CASP-3, CASP-8, CASP-9 | Marked increase in gene expression | nih.gov |
| MCF-7 (Breast Cancer) | CASP-9 | Upregulation of gene expression | nih.gov |
Cytochrome c Release and Mitochondrial Pathway Modulation
The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a critical target in cancer therapy. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.govembopress.org this compound has been shown to induce apoptosis by modulating this very process. researchgate.net
Upon treatment with this compound, there is an enhanced release of cytochrome c from the mitochondria. researchgate.net This translocation is a pivotal step, as cytosolic cytochrome c participates in the formation of the apoptosome, a protein complex that leads to the activation of initiator caspase-9. embopress.org Studies on hepatocellular carcinoma and breast cancer cells have noted a significant upregulation of the cytochrome c synthetase (CYCS) gene following this compound treatment, further implicating the compound in the modulation of this pathway. nih.gov The release of cytochrome c is often considered an early event in the apoptotic cascade, preceding the activation of executioner caspases like CASP-3. nih.govembopress.org
Regulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., BAX, BCL-2, p53, FADD, SMAC/Diablo)
The commitment of a cell to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the BCL-2 family. This compound exerts its pro-apoptotic effects by shifting this balance in favor of cell death.
BCL-2 Family Proteins: The B-cell lymphoma-2 (BCL-2) protein is a primary anti-apoptotic protein that prevents the release of cytochrome c. researchgate.net In contrast, the BCL-2-associated X protein (BAX) is pro-apoptotic and promotes its release. researchgate.net Research has demonstrated that this compound treatment significantly downregulates the expression of the anti-apoptotic BCL-2 gene in MCF-7 breast cancer cells. nih.gov While direct upregulation of BAX by this compound is noted in some contexts, the key action is the alteration of the BAX/BCL-2 ratio, which favors mitochondrial permeabilization. nih.govresearchgate.net
p53: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress. This compound treatment has been observed to significantly upregulate the expression of the p53 gene in various cancer cell lines, including Hep-3B hepatocellular carcinoma cells and both MDA-MB-231 and MCF-7 breast cancer cells. nih.gov Activated p53 can promote apoptosis by influencing the expression of BCL-2 family proteins. nih.gov
FADD and SMAC/Diablo: The Fas-associated death domain (FADD) is an adaptor molecule crucial for the extrinsic, death receptor-mediated apoptotic pathway, linking receptor activation to CASP-8 activation. nih.gov In MDA-MB-231 breast cancer cells, this compound was found to increase the expression of the FAS gene, which recruits FADD. nih.gov Furthermore, the release of Second Mitochondria-derived Activator of Caspase/Direct IAP-Binding protein with Low pI (SMAC/Diablo) from the mitochondria is another critical event that promotes apoptosis by inhibiting the action of Inhibitor of Apoptosis Proteins (IAPs). nih.gov The mitochondrial disruption caused by this compound suggests a role in facilitating the release of factors like SMAC/Diablo.
Inhibition of TRAIL-Induced Apoptosis
While this compound generally exhibits pro-apoptotic activity in cancer cells, its effect on apoptosis induced by the tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) in non-cancerous cells presents a different profile. In a study involving human keratinocytes, this compound was found to prevent TRAIL-induced apoptosis. nih.gov
This protective effect was achieved by upregulating anti-apoptotic proteins such as BCL-2 and B-cell lymphoma-extra large (BCL-xL), and survivin. nih.gov Concurrently, this compound caused a remarkable decrease in the levels of pro-apoptotic proteins including BAX, cytochrome c, CASP-8, CASP-9, CASP-3, and p53 in these specific cells. nih.gov The compound also prevented the formation of reactive oxygen/nitrogen species that are typically induced by TRAIL. nih.gov This suggests a cell-type-specific modulatory role for this compound, where it can protect certain normal cells from specific apoptotic stimuli.
Modulation of Key Signaling Pathways in Cancer
Nrf2/HO-1 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular defense against oxidative stress by controlling the expression of antioxidant genes, including heme oxygenase-1 (HO-1). nih.govdovepress.com This pathway plays a crucial role in maintaining redox homeostasis. dovepress.com
This compound has been shown to activate the Nrf2/HO-1 signaling pathway. In experiments with colon cancer cell lines, treatment with this compound resulted in the nuclear translocation of Nrf2. nih.gov This was accompanied by an enhancement in the expression of Nrf2, HO-1, p62, and NQO1 genes. nih.gov The activation of this pathway was further supported by the observed downregulation of Keap1, a protein that sequesters Nrf2 in the cytoplasm under normal conditions, thereby marking it for degradation. nih.govdovepress.com By downregulating Keap1, this compound facilitates the dissociation and nuclear translocation of Nrf2, initiating the transcription of its target antioxidant genes. nih.gov
TGF Signaling Pathway Interactions
The Transforming Growth Factor-β (TGF-β) signaling pathway has a complex and often dual role in cancer. nih.govscispace.com In the early stages of cancer, it can act as a tumor suppressor by inhibiting cell growth and inducing apoptosis, but in later stages, it can promote tumor progression, invasion, and metastasis. scispace.comfrontiersin.org
| Signaling Pathway | Key Molecules Affected by this compound | Overall Effect | Reference |
|---|---|---|---|
| Nrf2/HO-1 Signaling | Nrf2, HO-1, Keap1 | Activation (Nuclear translocation of Nrf2, increased expression of Nrf2 and HO-1, decreased Keap1) | nih.gov |
| TGF Signaling | TGF-β1, CDKN2B | Inhibition (Downregulation of TGF-β1, increased expression of CDKN2B) | nih.govresearchgate.net |
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
There is no scientific information available from the search results detailing the specific crosstalk between this compound and the p38 MAPK pathway.
In Vivo Animal Model Studies in Cancer Chemoprevention (e.g., colorectal cancer models)
There is no scientific information available from the search results regarding in vivo animal model studies of this compound for cancer chemoprevention in colorectal cancer models.
Neuroprotective and Anti-Amyloidogenic Activities
This compound has demonstrated significant potential as a neuroprotective agent, primarily through its potent anti-amyloidogenic activities. Its effects are centered on inhibiting the aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease acs.orgresearchgate.net.
Inhibition of Amyloid-β (Aβ) Aggregation
This compound effectively inhibits the aggregation of Aβ peptides in a dose-dependent manner. This inhibitory action is crucial as the accumulation of Aβ into neurotoxic oligomers and fibrils is a primary hallmark of Alzheimer's disease acs.orgresearchgate.net. Studies utilizing methods such as Thioflavin T (ThT) fluorescence assays have shown that this compound can significantly prolong the lag phase of Aβ fibrillogenesis, indicating a delay in the initial formation of aggregates biosensingusa.com.
The primary mechanism by which this compound inhibits aggregation is through its direct binding to Aβ monomers acs.orgbiosensingusa.com. This interaction occurs at the very early stages of the aggregation cascade, making it a particularly efficient inhibitor acs.orgnih.gov. Surface plasmon resonance (SPR) has been used to quantify this interaction, revealing a strong binding affinity.
Molecular dynamics simulations have further elucidated the nature of this binding, showing that this compound preferentially interacts with the C- and N-terminal β-sheets and the U-turn region of Aβ(1–42) oligomers. These interactions are stabilized by both hydrophobic forces and hydrogen bonding acs.orgnih.gov. The binding is characterized by a 1:1 Langmuir isotherm model, suggesting a single binding mode with Aβ monomers biosensingusa.com.
Binding Kinetics of this compound with Aβ(1-42) Monomers
| Kinetic Parameter | Value | Method |
|---|---|---|
| Dissociation Constant (KD) | 3.5 ± 1.1 μM | Surface Plasmon Resonance (SPR) |
| Association Rate Constant (kon) | 0.49 ± 0.22 μM-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate Constant (koff) | 0.015 ± 0.005 s-1 | Surface Plasmon Resonance (SPR) |
By binding to Aβ monomers and small oligomers, this compound effectively prevents their assembly into larger, insoluble amyloid fibrils acs.org. Techniques such as atomic force microscopy (AFM) have visually confirmed that in the presence of this compound, the typical fibrillar structures of aggregated Aβ are significantly reduced or absent acs.orgresearchgate.net.
Reversal of Preformed Amyloid Fibrillogenesis
A notable activity of this compound is its ability to remodel and disassemble preformed amyloid fibrils acs.orgnih.gov. It can bind to multiple sites on existing Aβ aggregates and convert them into smaller, amorphous aggregates acs.orgnih.gov.
Effects of this compound on Aβ Aggregation and Fibrils
| Activity | Observation | Supporting Technique(s) |
|---|---|---|
| Inhibition of Aggregation | Effectively inhibits Aβ aggregation in a dose-dependent manner. | Thioflavin T (ThT) Fluorescence |
| Binding to Monomers | Binds strongly to Aβ monomers, preventing the initial step of aggregation. | Surface Plasmon Resonance (SPR), Molecular Dynamics (MD) Simulations |
| Disassembly of Fibrils | Binds to preformed fibrils and converts them into smaller, innocuous aggregates. | Atomic Force Microscopy (AFM), Circular Dichroism (CD) Spectroscopy |
Subsequent analysis of these smaller aggregates using circular dichroism (CD) spectroscopy revealed that they possess a much lower β-sheet content, which is the characteristic secondary structure of toxic amyloid fibrils. Cell viability assays have confirmed that these remodeled aggregates are essentially non-toxic acs.orgnih.gov.
Molecular Interactions with Aβ Peptides (e.g., hydrophobic interactions, hydrogen bonding with β-sheets, U-turn regions)
This compound has demonstrated a significant ability to interact with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Molecular dynamics simulations have revealed that this compound preferentially binds to specific regions of the Aβ(1-42) oligomers. These interactions are primarily driven by a combination of hydrophobic interactions and hydrogen bonding. e-nps.or.krsemanticscholar.org
The key sites of interaction include the C- and N-terminal β-sheets and the U-turn region of the Aβ peptide. e-nps.or.krsemanticscholar.org By engaging with these critical areas, this compound can effectively interfere with the aggregation process of Aβ monomers. This interaction not only inhibits the formation of new fibrils but can also disassemble preformed fibrils, converting them into smaller, less harmful aggregates. e-nps.or.krsemanticscholar.org These smaller aggregates have been shown to be significantly less abundant in β-sheet structures, a key feature of toxic amyloid fibrils. e-nps.or.krsemanticscholar.org
| Interaction Type | Target Region on Aβ(1-42) | Reference |
| Hydrophobic Interactions | C- and N-terminal β-sheets, U-turn region | e-nps.or.krsemanticscholar.org |
| Hydrogen Bonding | C- and N-terminal β-sheets, U-turn region | e-nps.or.krsemanticscholar.org |
Alleviation of Aβ-Induced Cytotoxicity in Neuronal Cells
A critical consequence of Aβ peptide aggregation is its neurotoxic effect, leading to neuronal cell death. Studies have shown that this compound can effectively alleviate this Aβ-induced cytotoxicity. By inhibiting the aggregation of Aβ and disassembling existing fibrils, this compound reduces the presence of toxic oligomers and fibrils. e-nps.or.krsemanticscholar.org
Cell viability assays have confirmed that the smaller aggregates formed after the interaction with this compound are essentially innocuous to neuronal cells. e-nps.or.krsemanticscholar.org This cytoprotective effect is a direct result of this compound's ability to bind to Aβ monomers and aggregates, thereby neutralizing their toxic potential. e-nps.or.krsemanticscholar.org
Activation of Nrf2 in Neuronal Cells for Oxidative Stress Protection (e.g., SH-SY5Y cells)
This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in neuronal cells, offering a mechanism for protection against oxidative stress, a condition implicated in neurodegenerative diseases. koreamed.orgnih.gov In human neuroblastoma SH-SY5Y cells, pretreatment with this compound has been shown to effectively protect the cells from oxidative damage. koreamed.org
The activation of this pathway involves this compound binding to the Keap1 Kelch domain, which leads to the dissociation of Nrf2 and its translocation into the nucleus. koreamed.orgnih.gov Once in the nucleus, Nrf2 activates the antioxidant response element (ARE), leading to the upregulation of several protective antioxidant enzymes. koreamed.org
| Upregulated Antioxidant Enzyme | Cell Line | Fold Increase | Reference |
| NAD(P)H quinone oxidoreductase-1 (NQO1) | SH-SY5Y | >4.6-fold | koreamed.org |
| Heme oxygenase-1 (HO-1) | SH-SY5Y | ~1.2-fold | koreamed.org |
| Glutamate-cysteine ligase catalytic subunit (GCLC) | SH-SY5Y | ~0.7-fold | koreamed.org |
This increase in antioxidant protein levels, along with an increase in glutathione concentration, helps to decrease intracellular reactive oxygen species and mitigate oxidative damage. koreamed.orgnih.gov Silencing the Nrf2 gene has been shown to eliminate the cytoprotective effects of this compound, confirming the critical role of the Keap1/Nrf2-ARE pathway in its neuroprotective action. koreamed.org
Anti-Diabetic and Related Metabolic Modulation
Alpha-Glucosidase Enzyme Inhibition
This compound, a member of the gallotannin family containing a glucitol core, has been identified as an inhibitor of the alpha-glucosidase enzyme. nih.gov This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into simple sugars for absorption. Inhibition of alpha-glucosidase can delay glucose absorption and help manage postprandial blood glucose levels. While this compound itself shows moderate inhibitory activity, the potency of related gallotannins is influenced by the number of galloyl groups. nih.gov
Noncompetitive Inhibition Mode
Kinetic studies have determined that this compound acts as a noncompetitive inhibitor of alpha-glucosidase. nih.gov This mode of inhibition indicates that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to a different site on the enzyme or the enzyme-substrate complex. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.
Ligand-Enzyme Complex Formation
The interaction between this compound and alpha-glucosidase leads to the formation of a ligand-enzyme complex. nih.gov Isothermal titration calorimetry has revealed a 1:1 binding ratio for this interaction. nih.gov Further biophysical and spectroscopic analyses have shown that this binding event causes a decrease in the hydrophobic surface of the enzyme and leads to a loss of the secondary α-helix structure of the protein. nih.gov Molecular modeling studies have been used to predict the specific binding site for this compound on the alpha-glucosidase enzyme, providing further insight into the mechanism of its inhibitory action. nih.gov
Inhibition of Advanced Glycation End Products (AGEs)
This compound has demonstrated notable anti-glycation properties. Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in the aging process and the development or worsening of many degenerative diseases nih.govresearchgate.net. Research indicates that this compound, a major phenolic compound in red maple leaf extract, possesses anti-glycation effects nih.govresearchgate.net. The formation of AGEs is a complex process, and inhibitors can work through various mechanisms, including trapping reactive dicarbonyl species like methylglyoxal (MGO), which are precursors to AGEs encyclopedia.pubazregents.edu. The antiglycation activity of this compound contributes to its potential protective effects against cellular damage and skin aging nih.govresearchgate.net.
Dermatological and Skin Health Related Effects
This compound has been identified as an effective inhibitor of melanogenesis, the process of melanin production nih.govnih.gov. Overproduction of melanin can lead to hyperpigmentation disorders. In studies using murine melanoma B16F10 cells, a standard model for melanogenesis research, this compound significantly reduced melanin content at non-toxic concentrations nih.gov. At concentrations of 25 and 50 µM, this compound decreased melanin levels by 79.1% and 56.7%, respectively nih.gov. This inhibitory effect positions this compound as a potential agent for addressing hyperpigmentation nih.gov.
The anti-melanogenic activity of this compound is rooted in its ability to downregulate the expression of key genes involved in melanin synthesis nih.gov. The primary regulator of melanogenesis is the microphthalmia-associated transcription factor (MITF), which controls the expression of crucial enzymes including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) nih.gov. Research using real-time PCR has shown that this compound effectively suppresses the expression of these melanogenic genes in B16F10 melanoma cells nih.gov. By inhibiting MITF and its downstream targets, this compound effectively halts the enzymatic cascade required for melanin production nih.govnih.gov.
| Concentration (µM) | Melanin Content Reduction (%) | Reference |
|---|---|---|
| 25 | 79.1% | nih.gov |
| 50 | 56.7% | nih.gov |
This compound exhibits significant cytoprotective effects in human keratinocytes, particularly against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and methylglyoxal (MGO) nih.govresearchgate.net. In studies on human keratinocyte (HaCaT) cells, H₂O₂ and MGO were shown to reduce cell viability to approximately 59-62% nih.gov. Treatment with this compound (at 50 µM) increased the viability of these stressed cells by 15.5% nih.gov. This protective effect is linked to a reduction in reactive oxygen species (ROS); this compound was found to decrease H₂O₂- and MGO-induced ROS by 56.8% nih.gov. Furthermore, this compound helps prevent apoptosis (programmed cell death) triggered by oxidative stress, reducing the apoptotic cell population by 7.2% in H₂O₂-treated cells nih.gov.
| Stressor | Effect Measured | Result | Reference |
|---|---|---|---|
| H₂O₂ & MGO | Increase in Cell Viability | 15.5% | nih.gov |
| H₂O₂ & MGO | Reduction in ROS | 56.8% | nih.gov |
| H₂O₂ | Reduction in Apoptosis | 7.2% | nih.gov |
Based on the conducted searches, there is no available scientific literature that specifically investigates the effects of this compound on the modulation of keratinocyte differentiation markers such as Keratin 1, Keratin 10, Filaggrin, NOTCH1, or p21. While related compounds like Ginnalin B have been shown to induce these markers and upregulate NOTCH1 and p21 expression, this activity has not been documented for this compound nih.gov. Therefore, the role of this compound in this specific biological process remains uncharacterized in the available research.
Other Biological Activities
Antiglycation Properties
This compound has been identified as a compound with antiglycation effects smolecule.comnih.gov. The process of glycation is a non-enzymatic reaction involving proteins or amino acids and reducing sugars, which leads to the formation of Advanced Glycation End-products (AGEs) jfda-online.com. The accumulation of AGEs is associated with the progression of aging and the complications of diabetes smolecule.com. The formation of these products and their interaction with their receptors (RAGE) are considered contributing factors to chronic diseases, oxidative stress, and inflammatory responses jfda-online.com.
Polyphenolic compounds, including tannins like this compound, are known to inhibit the formation of AGEs through several mechanisms. These can include the inhibition of reactive oxygen species (ROS) that are generated during the glycation process, the trapping of AGE precursors like the reactive dicarbonyl species methylglyoxal (MG), and blocking the crosslinking of AGEs jfda-online.comresearchgate.net. The ability of polyphenols to suppress the formation of MG and AGEs has been noted in multiple studies jfda-online.com.
The antiglycation activity of polyphenols is a key area of research for managing complications associated with hyperglycemia researchgate.netmdpi.com. A positive correlation has been observed between the antioxidant capacity of plant extracts and their antiglycative effects, suggesting that the ability to scavenge free radicals is a significant part of the inhibitory mechanism mdpi.com.
Table 1: Mechanisms of Antiglycation Activity by Polyphenols This table outlines the general mechanisms through which polyphenolic compounds like this compound can inhibit the formation of Advanced Glycation End-products (AGEs).
| Stage of Glycation | Inhibitory Mechanism of Polyphenols | Reference |
| Initial Phase | Antioxidant activity scavenges free radicals (ROS) produced during glycation. | jfda-online.com |
| Propagation Phase | Trapping of reactive dicarbonyl species (e.g., methylglyoxal) to prevent them from reacting with proteins. | jfda-online.comresearchgate.net |
| Advanced Phase | Inhibition of the crosslinking of proteins that forms mature AGEs. | jfda-online.com |
| Receptor Interaction | Blocking the interaction between AGEs and their cellular receptor (RAGE) to reduce subsequent oxidative stress and inflammation. | jfda-online.com |
| Metal Ion Chelation | Chelation of transition metal ions that can catalyze glycation reactions. | jfda-online.com |
Antimicrobial Potential (general mention in relation to tannins)
This compound is classified as a gallotannin, a type of hydrolysable tannin nih.govresearchgate.netexplorationpub.comnih.gov. Tannins are a diverse group of plant secondary metabolites that are well-documented for their role in plant defense against pathogens and for their broad-spectrum antimicrobial properties nih.govresearchgate.net.
The antimicrobial efficacy of tannins extends to bacteria, fungi, and viruses nih.govcarta-evidence.org. Research has identified several mechanisms through which tannins exert their toxic effects on pathogens. These mechanisms include the inhibition of microbial enzymes, disruption of cell wall and membrane integrity, chelation of metal ions essential for microbial growth, and the inhibition of nucleic acid synthesis nih.govresearchgate.netmdpi.com. By binding to proteins on microbial cell membranes, tannins can disrupt membrane function, leading to cell death carta-evidence.orgmdpi.com. Their ability to form complexes with various molecules is central to their antimicrobial action mdpi.com.
Given that this compound is a member of the tannin family, it is expected to possess antimicrobial potential consistent with this class of compounds nih.gov. This potential is a facet of its natural role as a defensive chemical in plants like those of the Acer (maple) genus nih.govexplorationpub.com.
Table of Compounds Mentioned
Structure Activity Relationship Sar Studies of Ginnalin a and Its Analogues
Influence of Galloyl Group Number and Position on Biological Activity
The number and placement of galloyl groups on the 1,5-anhydro-D-glucitol core are determinant factors for the biological efficacy of Ginnalin A and its analogues. explorationpub.com Research has consistently demonstrated a positive correlation between the degree of galloylation and the potency of various biological activities, including enzyme inhibition and antioxidant effects. nih.govresearchgate.net
This compound is a digalloyl tannin, featuring two galloyl groups attached at the 2- and 6-positions of its central core. explorationpub.comnih.gov Its analogues, Ginnalin B and Ginnalin C, are monogalloyl tannins, with a single galloyl group at the 6-position and 2-position, respectively. explorationpub.comresearchgate.net Studies comparing these compounds against α-glucosidase, a key enzyme in carbohydrate metabolism, found that the monogalloyl Ginnalins B and C showed no significant inhibitory activity. nih.gov In contrast, this compound displayed moderate inhibition. nih.gov
This trend is further substantiated by examining analogues with a higher degree of galloylation, such as maplexins. Maplexin F, with three galloyl groups, and Maplexin J, with four, exhibited significantly enhanced inhibitory activity against α-glucosidase, far exceeding that of this compound. nih.gov This structure-activity relationship, where activity increases with the number of galloyl groups, has also been observed for other biological effects, including anti-elastase, anti-tyrosinase, anti-glycation, and anti-proliferative activities. researchgate.net The general consensus is that the antioxidative capacity of these gallotannins is also proportional to the number of galloyl moieties present. frontiersin.org
The position of the galloyl groups is also a crucial factor. While Ginnalin B (6-O-galloyl) and Ginnalin C (2-O-galloyl) are both monogalloyl derivatives, the specific attachment point can lead to variations in activity, although in the case of α-glucosidase inhibition, both were found to be inactive. nih.govresearchgate.net For more complex gallotannins, the spatial arrangement of galloyl groups significantly influences their interaction with biological targets. nih.gov
| Compound | Number of Galloyl Groups | Substitution Positions | α-Glucosidase Inhibitory Activity (IC₅₀ in µM) |
|---|---|---|---|
| Ginnalin C | 1 | 2 | > 1000 |
| Ginnalin B | 1 | 6 | > 1000 |
| This compound | 2 | 2, 6 | 216.43 |
| Maplexin F | 3 | 2, 3, 6 | 13.70 |
| Maplexin J | 4 | 2, 3, 4, 6 | 4.27 |
Data sourced from mechanistic and modeling studies of gallotannins. nih.gov
Role of the 1,5-Anhydro-D-Glucitol Core Structure
The central scaffold of this compound and its related compounds, known collectively as glucitol-core containing gallotannins (GCGs), is a 1,5-anhydro-D-glucitol moiety. explorationpub.comnih.gov This core is a six-carbon monosaccharide in a stable pyranoid ring structure, which serves as the anchor for the attachment of the biologically active galloyl groups via ester bonds. researchgate.netnih.govresearchgate.net
Comparative SAR Analysis with Related Gallotannins
When comparing the structure-activity relationship of this compound with other gallotannins, the importance of both the core structure and the galloyl groups becomes evident.
A notable comparison can be made with Hamamelitannin, another digalloyl tannin. explorationpub.com Like this compound, Hamamelitannin possesses two galloyl moieties and exhibits a range of biological activities. researchgate.netnih.gov However, its central core is a hamamelofuranose moiety, not 1,5-anhydro-D-glucitol. explorationpub.comexplorationpub.com This difference in the sugar core, despite having the same number of galloyl groups, leads to distinct pharmacological profiles, underscoring the core's role in defining biological specificity.
Further comparisons can be drawn with gallotannins based on a D-glucose core, such as 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose (PGG). PGG is considered a prototypical gallotannin and its high degree of galloylation generally results in very potent biological activity. frontiersin.org The inhibitory effects of GCGs like Maplexin J, which has four galloyl groups, approach the potency of PGG in certain assays. nih.gov This highlights the overarching principle that a higher number of galloyl groups often leads to greater activity, a trend observed across different classes of hydrolysable tannins. frontiersin.orgnih.gov The type of sugar core, whether it is glucitol, glucose, or hamamelofuranose, plays a significant role in modulating this activity. explorationpub.comfrontiersin.org
Synthetic and Semisynthetic Approaches to Ginnalin a and Its Derivatives
Strategies for Total Synthesis
As of late 2025, a complete de novo total synthesis of Ginnalin A has not been explicitly detailed in peer-reviewed literature. However, the synthesis of structurally related gallotannin derivatives provides a clear blueprint for its potential chemical construction. jst.go.jp A logical approach to the total synthesis of this compound would be guided by retrosynthetic analysis, a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgias.ac.in
A plausible retrosynthetic strategy for this compound (2,6-di-O-galloyl-1,5-anhydro-D-glucitol) would involve a convergent approach. The primary disconnection would be at the two ester linkages, separating the 1,5-anhydro-D-glucitol core from two molecules of a protected gallic acid derivative.
Key Precursors and Challenges:
1,5-Anhydro-D-glucitol Core: This polyol core is the central scaffold. Its synthesis from readily available starting materials like D-glucose or methyl-d-glucoside has been established. nih.govresearchgate.net
Protected Gallic Acid: Gallic acid possesses three phenolic hydroxyl groups that require protection to prevent side reactions during esterification. A common protecting group strategy involves using benzyl (B1604629) or acetyl groups, which can be removed in the final steps of the synthesis.
Regioselectivity: The primary challenge in the forward synthesis is achieving regioselective galloylation at the C2 and C6 hydroxyl groups of the 1,5-anhydro-D-glucitol core, while leaving the C3 and C4 hydroxyls free. This requires a sophisticated strategy of orthogonal protecting groups on the glucitol core, allowing for selective deprotection and subsequent esterification at the desired positions.
The forward synthesis would commence with the preparation of a differentially protected 1,5-anhydro-D-glucitol intermediate. This would be followed by sequential or simultaneous esterification with the protected galloyl chloride or anhydride. The final step would involve the global deprotection of all hydroxyl groups on the galloyl moieties and the glucitol core to yield the target this compound.
Table 1: Plausible Retrosynthetic Analysis of this compound
| Step | Description | Key Precursors / Intermediates | Relevant Reaction Types |
|---|---|---|---|
| 1. Disconnection | Cleavage of the two ester bonds. | 1,5-Anhydro-D-glucitol and 2 equivalents of Gallic Acid. | Esterification (in the forward synthesis). |
| 2. Simplification | Introduction of protecting groups. | Differentially protected 1,5-anhydro-D-glucitol and protected Gallic Acid. | Protection/Deprotection Chemistry. |
| 3. Core Synthesis | Synthesis of the glucitol core. | D-Glucose or its derivatives. | Glycosylation, Reduction. |
Semisynthetic Modifications for Analogues
Semisynthesis, which involves the chemical modification of a naturally isolated starting material, offers a more direct route to creating novel derivatives of this compound. niscair.res.in This approach is invaluable for exploring the SAR of this compound, potentially leading to analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. Starting with this compound isolated from natural sources such as Acer species, several functional groups are available for chemical modification. explorationpub.com
Potential modifications could target:
Free Hydroxyl Groups: The C3 and C4 hydroxyls on the glucitol core are available for reactions such as esterification or etherification to introduce new functionalities.
Phenolic Hydroxyls: The galloyl moieties contain multiple phenolic hydroxyl groups that can be modified, although this may alter the antioxidant properties inherent to the galloyl structure. nih.gov
Ester Bonds: The ester linkages at C2 and C6 could be hydrolyzed and re-esterified with different acyl groups to probe the importance of the galloyl structure for biological activity.
The synthesis of unnatural gallotannin derivatives based on various polyol cores has demonstrated that structural changes significantly impact biological activity, such as α-glucosidase inhibition. jst.go.jp Applying similar strategies to this compound could yield a library of novel compounds for pharmacological screening. For instance, esterifying the free hydroxyls with lipophilic fatty acids could enhance cell membrane permeability. researchgate.net
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offering a powerful strategy to overcome challenges like regioselectivity under mild reaction conditions. For this compound, enzymes could be employed for the critical galloylation steps.
The most promising enzymes for this purpose are tannases (tannin acyl hydrolases). researchgate.net While typically known for hydrolysis, tannases can catalyze esterification reactions (reverse hydrolysis) or transesterification in low-water or organic solvent systems. researchgate.netnih.gov
A prospective chemoenzymatic route to this compound could involve:
Chemical Synthesis: Preparation of the 1,5-anhydro-D-glucitol core.
Enzymatic Galloylation: Regioselective esterification of the glucitol core using a tannase (B8822749). A suitable acyl donor, such as vinyl gallate or gallic acid itself, would be required. The enzyme's inherent specificity could potentially direct galloylation to the desired C2 and C6 positions, minimizing the need for complex protection-deprotection schemes.
Research has demonstrated the successful synthesis of various gallic acid esters, such as propyl gallate, using immobilized tannase from sources like Aspergillus niger. researchgate.netgoogle.com This establishes a strong precedent for applying this methodology to more complex polyol substrates like 1,5-anhydro-D-glucitol.
Biotechnological Production and Engineered Biosynthesis
Harnessing microbial fermentation to produce complex plant natural products is a rapidly advancing field of metabolic engineering. nih.govnih.gov Biotechnological production of this compound would involve engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, with the complete biosynthetic pathway.
The postulated biosynthetic pathway for gallotannins, which would be adapted for this compound, originates from central carbon metabolism. explorationpub.comfrontiersin.org
Key Biosynthetic Stages:
Gallic Acid Formation: Gallic acid is synthesized from intermediates of the shikimate pathway. frontiersin.org
Core Moiety Formation: The 1,5-anhydro-D-glucitol core is derived from glucose metabolism. nih.gov
Glycosylation and Galloylation: The crucial steps involve the formation of an activated galloyl donor, β-glucogallin (1-O-galloyl-β-D-glucose), which is synthesized from UDP-glucose and gallic acid. frontiersin.orgutu.fi A series of position-specific galloyltransferases then catalyze the transfer of galloyl groups from β-glucogallin to the acceptor molecule. nih.gov
While the specific enzymes for the synthesis of this compound on its unique glucitol core are not fully elucidated, the general enzymatic machinery for gallotannin biosynthesis is known. nih.gov An engineered biosynthesis approach would require the identification and heterologous expression of the genes encoding the requisite enzymes from an Acer species.
Table 2: Key Enzymes in the Postulated Biosynthesis of Gallotannins
| Enzyme Class | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Shikimate Pathway Enzymes | Synthesis of aromatic precursors | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate, Gallic Acid |
| UDP-glucose dehydrogenase | Production of activated glucose | UDP-glucose | UDP-glucuronic acid |
| Glucosyltransferase | Formation of the initial galloyl ester | UDP-glucose, Gallic Acid | β-glucogallin |
By introducing these heterologous pathways into a robust microbial chassis and optimizing metabolic flux, it may be possible to achieve sustainable and scalable de novo synthesis of this compound from simple feedstocks like glucose. lbl.govfrontiersin.org
Advanced Analytical Methodologies for Ginnalin a in Complex Biological Systems
Quantification in Biological Matrices
Accurate quantification of Ginnalin A in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. While specific validated methods for this compound are not extensively published, established bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are readily adaptable for its quantification. nih.govthermofisher.comnih.gov The validation of these methods is paramount to ensure the reliability and reproducibility of the data, adhering to guidelines set by regulatory bodies. europa.euajpsonline.com
A typical LC-MS/MS method for a polyphenolic compound like this compound would involve several key steps. Sample preparation often begins with protein precipitation from the plasma sample using an organic solvent such as acetonitrile, followed by centrifugation to separate the precipitated proteins. nih.govnih.gov The resulting supernatant, containing this compound, is then evaporated and reconstituted in a suitable mobile phase before injection into the LC-MS/MS system. nih.gov An internal standard, a compound with similar chemical properties to this compound, is added at the beginning of the sample preparation process to account for any loss during extraction and to ensure accuracy.
Chromatographic separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic component like acetonitrile or methanol (B129727). nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Method validation would encompass the assessment of several key parameters to ensure the assay is fit for its intended purpose. ajpsonline.comnih.govnih.gov These parameters include selectivity, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage). nih.gov
Table 1: Key Parameters for Bioanalytical Method Validation of this compound
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. europa.eu |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of non-extracted standards. | Recovery should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. nih.gov |
Techniques for In Situ and Real-Time Monitoring of Biological Interactions
Understanding the mechanism of action of this compound often requires the ability to observe its interactions with biological targets as they happen. Several biophysical techniques are particularly well-suited for the in situ and real-time monitoring of these interactions, providing valuable insights into binding kinetics and conformational changes.
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. nih.govnih.gov This property makes ThT fluorescence assays a widely used method for monitoring the kinetics of amyloid fibril formation in real-time. youtube.com In the context of this compound, this assay is instrumental in assessing its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.
The principle of the assay involves incubating Aβ monomers in the presence of ThT and different concentrations of this compound. researchgate.net The fluorescence intensity is monitored over time. A decrease in the fluorescence signal in the presence of this compound, compared to a control without the compound, indicates an inhibitory effect on Aβ aggregation. researchgate.net It is important to note that some exogenous compounds, particularly polyphenols, can interfere with the ThT fluorescence signal, necessitating careful controls to ensure the observed effects are not due to assay artifacts. scispace.com
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. nih.govtbzmed.ac.irspringernature.com It allows for the determination of binding affinity, kinetics (association and dissociation rate constants), and specificity of an interaction. nih.govresearchgate.net In the study of this compound, SPR can be used to directly measure its binding to Aβ monomers or fibrils.
In a typical SPR experiment, one of the interacting partners (e.g., Aβ monomers) is immobilized on a sensor chip surface. A solution containing the other partner (this compound) is then flowed over the surface. The binding of this compound to the immobilized Aβ causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov By analyzing the sensorgrams obtained at different concentrations of this compound, the kinetic parameters of the interaction can be determined. researchgate.net This technique has been used to demonstrate that this compound can effectively bind to Aβ monomers in a dose-dependent manner. researchgate.net
Table 2: Kinetic Parameters Obtainable from SPR Analysis of this compound and Aβ Interaction
| Parameter | Symbol | Description |
| Association Rate Constant | k_a | The rate at which this compound binds to immobilized Aβ. |
| Dissociation Rate Constant | k_d | The rate at which the this compound-Aβ complex dissociates. |
| Equilibrium Dissociation Constant | K_D | A measure of the binding affinity, calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity. |
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the morphology of biomolecules at the nanoscale. nih.govcam.ac.uk Unlike other microscopy techniques, AFM can be performed in a liquid environment, allowing for the observation of biological processes, such as protein aggregation, under near-physiological conditions. nih.gov
AFM has been employed to study the effect of this compound on the morphology of Aβ aggregates. researchgate.net By imaging Aβ peptides incubated with and without this compound over time, researchers can directly observe the inhibition of fibril formation and the disassembly of pre-formed fibrils. researchgate.netnih.gov These studies have shown that this compound not only prevents the formation of large Aβ fibrils but can also convert them into smaller, non-fibrillar aggregates. researchgate.net Quantitative analysis of AFM images can provide data on the size and distribution of these aggregates. rsc.org
Molecular Modeling and Computational Approaches
Computational methods, including molecular modeling and docking, provide invaluable insights into the molecular-level interactions between this compound and its biological targets. These in silico approaches complement experimental data by predicting binding modes, identifying key interacting residues, and elucidating the energetic basis of the interaction.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor or target, e.g., Aβ peptide) to form a stable complex. nih.govbiointerfaceresearch.com The goal of molecular docking is to find the binding conformation with the lowest free energy of binding.
In a typical molecular docking study, the three-dimensional structures of both the ligand and the target protein are required. ijbpas.com These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be predicted using homology modeling. Docking software then systematically explores the possible binding poses of the ligand within the binding site of the target protein, scoring each pose based on a set of energy functions. nih.govnih.gov The results of molecular docking can reveal the specific amino acid residues involved in the interaction with this compound and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. plos.org For instance, docking studies on related polyphenols have identified their binding sites on target proteins, providing a rationale for their biological activity. researchgate.net A study on Ginnalin C, a compound structurally similar to this compound, used molecular docking to investigate its interaction with the amyloid-beta peptide. ijbpas.com
Table 3: Information Derived from Molecular Docking of this compound
| Information | Description |
| Binding Affinity | An estimation of the strength of the interaction, often expressed as a binding energy score (e.g., in kcal/mol). biointerfaceresearch.com |
| Binding Pose | The predicted three-dimensional orientation and conformation of this compound within the binding site of the target protein. ijbpas.com |
| Interacting Residues | Identification of the specific amino acid residues of the target protein that are in close contact with this compound. plos.org |
| Interaction Types | Characterization of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. youtube.comyoutube.com This technique allows researchers to model the behavior of complex biological systems at an atomic level, providing detailed insights into the structure, dynamics, and function of biomolecules. youtube.comnih.gov In the context of this compound, MD simulations serve as a virtual microscope to investigate its interactions with biological targets, such as proteins or nucleic acids.
The process of an MD simulation typically begins with a known three-dimensional structure of the biological target, often obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or from a predictive method like molecular docking. youtube.com Molecular docking studies can predict the preferred binding orientation of this compound to a target protein, and these resulting complexes are then used as the starting point for MD simulations. The system, comprising the protein, this compound, and surrounding solvent molecules (typically water and ions), is then subjected to a simulation that calculates the forces between all atoms and uses these forces to predict their movements over a series of incredibly short time steps. youtube.com
By analyzing the trajectory of the atoms over nanoseconds or even microseconds, researchers can:
Assess Binding Stability: Determine if this compound remains stably bound to the target protein or if it dissociates.
Characterize Conformational Changes: Observe how the protein's shape might change upon binding to this compound, which can affect its function.
Identify Key Interactions: Pinpoint the specific amino acid residues in the target protein that form the most critical hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound.
Calculate Binding Free Energy: Estimate the strength of the interaction between this compound and its target, providing a quantitative measure of binding affinity.
While specific, extensive MD simulation studies focused solely on this compound are emerging, the methodology is a standard and crucial tool for elucidating the molecular mechanisms of action for natural products. For instance, enhanced sampling MD simulations have been successfully used to predict the binding mechanisms and structural impact of various ligands on complex biological targets like G-quadruplex DNA. rsc.org Such computational approaches are invaluable for understanding how compounds like this compound function at a molecular level, guiding further experimental studies and the design of novel therapeutic agents.
Gene Expression Analysis Techniques (e.g., Real-time qPCR, Western Blotting)
Gene expression analysis encompasses a range of techniques used to determine which genes are active in a cell and to what extent. These methods are critical for understanding how a compound like this compound influences cellular processes, as changes in gene activity are often at the root of its biological effects. By measuring the levels of specific messenger RNA (mRNA) molecules and proteins, researchers can construct a detailed picture of the cellular response to this compound treatment. nih.gov
Real-time Quantitative Polymerase Chain Reaction (qPCR)
Real-time qPCR is a highly sensitive and widely used technique to measure the expression levels of specific genes. nih.gov It works by amplifying a targeted segment of mRNA (after it has been converted to complementary DNA, or cDNA) and monitoring the amplification process in real-time using fluorescent dyes. The rate at which the fluorescence increases is proportional to the initial amount of mRNA for that specific gene in the sample.
Studies investigating the effects of this compound on cancer cells have frequently employed qPCR to quantify changes in the expression of genes involved in apoptosis (programmed cell death). For example, research on the Hep3B human hepatocellular carcinoma cell line showed that treatment with this compound led to a significant upregulation of several key pro-apoptotic genes. mdpi.comresearchgate.net Similarly, in MCF-7 breast cancer cells, this compound was found to increase the expression of CASP-9 and p53 genes while decreasing the expression of the anti-apoptotic gene BCL-2. nih.gov In human breast cancer cell lines, a marked increase in the expression of CASP-3, CASP-8, CASP-9, CYCS, FAS, and p53 genes was observed. nih.gov
Table 1: Documented Changes in Gene Expression in Cancer Cell Lines Following this compound Treatment (qPCR Data)
| Gene | Cell Line | Fold Change in Expression | Biological Role |
| CASP3 | Hep3B | 12.09 | Apoptosis Effector |
| CASP8 | Hep3B | 10.14 | Apoptosis Initiator |
| CASP9 | Hep3B | 3.37 | Apoptosis Initiator |
| CYCS | Hep3B | 16.15 | Apoptosis Mediator |
| p53 | Hep3B | 4.15 | Tumor Suppressor |
| BCL-2 | MCF-7 | Significantly Downregulated | Anti-Apoptotic |
Data sourced from studies on human hepatocellular carcinoma and breast cancer cell lines. mdpi.comresearchgate.netnih.gov
Western Blotting
While qPCR measures gene expression at the mRNA level, Western blotting is a technique used to detect and quantify specific proteins in a sample. nacalai.com This is a crucial complementary technique because the amount of mRNA does not always directly correlate with the amount of functional protein. The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. nacalai.com
In the context of this compound research, Western blotting can be used to confirm that the changes in mRNA levels observed with qPCR translate to corresponding changes in protein levels. For instance, after observing an increase in p53 and Caspase-3 mRNA via qPCR, Western blotting would be used with antibodies against the p53 and Caspase-3 proteins to see if their quantities have also increased. Research has verified through real-time qPCR and Western blotting that pretreatment with this compound elevates antioxidant protein levels, such as NAD(P)H quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1). researchgate.net This confirms that this compound's effect on gene expression leads to a tangible change in the cellular proteome, ultimately driving its biological activity.
Future Research Directions and Unexplored Potential of Ginnalin a
Elucidating Novel Molecular Targets and Signaling Pathways
Initial research has identified several key signaling pathways modulated by Ginnalin A. A significant area of focus has been its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. elgalabwater.com Studies have shown that this compound can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). elgalabwater.com This activation is thought to be mediated through the inhibition of Kelch-like ECH-associated protein 1 (Keap1) and the upregulation of p62. elgalabwater.com
Another critical pathway influenced by this compound is the Transforming Growth Factor-β (TGF-β) signaling pathway. Research suggests that this compound can lead to the downregulation of TGF-β1, which in turn increases the expression of CDKN2B, ultimately blocking the TGF-β signaling pathway. doaj.org
Furthermore, this compound has been shown to induce apoptosis through the modulation of several key proteins. In hepatocellular carcinoma cells, for instance, it significantly increases the expression of apoptosis-related genes including CASP3, CASP8, CASP9, CYCS, and P53. mdpi.comfrontiersin.org This indicates that this compound can trigger both the intrinsic and extrinsic apoptotic pathways.
Future research should aim to identify novel molecular targets of this compound beyond these established pathways. Unbiased screening approaches could uncover previously unknown protein interactions and signaling cascades affected by this compound, providing a more complete picture of its cellular effects.
Table 1: Known Molecular Targets and Signaling Pathways of this compound
| Pathway | Key Molecular Targets/Effects | Outcome |
| Nrf2 Signaling | ↑ Nrf2 nuclear translocation, ↑ HO-1, ↑ NQO1, ↓ Keap1, ↑ p62 | Antioxidant and chemopreventive effects |
| TGF-β Signaling | ↓ TGF-β1, ↑ CDKN2B | Inhibition of signaling pathway |
| Apoptosis | ↑ CASP3, ↑ CASP8, ↑ CASP9, ↑ CYCS, ↑ P53 | Induction of programmed cell death |
Exploration of Combination Therapies and Synergistic Effects
The potential of this compound in combination with existing therapeutic agents is a significant and largely unexplored area of research. The principle of combination therapy lies in targeting multiple pathways simultaneously to enhance efficacy and overcome resistance. nih.gov While no specific studies on the synergistic effects of this compound with other drugs have been identified in the current body of literature, the concept holds considerable promise. nih.govum.edu.mtresearchgate.netnih.govnih.govresearchgate.net
Future investigations should explore the combination of this compound with conventional chemotherapeutic drugs. It is plausible that this compound's ability to modulate pathways like Nrf2 and apoptosis could sensitize cancer cells to the effects of other anticancer agents. nih.gov Studies could be designed to assess whether this compound can reduce the required doses of cytotoxic drugs, thereby mitigating their side effects.
Advanced In Vivo Preclinical Efficacy Studies in Animal Models
While in vitro studies have provided valuable insights into the bioactivity of this compound, there is a notable lack of comprehensive in vivo preclinical studies in animal models. nih.govnih.govnih.gov Such studies are crucial for evaluating the systemic effects, efficacy, and potential therapeutic applications of the compound in a living organism.
Future preclinical research should utilize various animal models of disease to investigate the therapeutic potential of this compound. nih.govnih.govnih.gov For example, xenograft models of different types of cancer could be used to assess its anti-tumor activity. nih.gov These studies would provide critical data on the compound's ability to inhibit tumor growth and progression in a complex biological environment.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Understand this compound Effects
The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to comprehensively understand the cellular effects of this compound. nih.govcornell.edu These technologies can provide an unbiased, global view of the changes in protein and metabolite profiles in response to this compound treatment. nih.govcornell.edu
Proteomic analysis can identify the full spectrum of proteins that are differentially expressed or post-translationally modified upon treatment with this compound. cornell.eduencyclopedia.pubresearchgate.net This can help in the discovery of novel drug targets and biomarkers of response. cornell.edu
Metabolomic studies, on the other hand, can reveal alterations in cellular metabolism induced by this compound. researchgate.netnih.govimrpress.commdpi.commdpi.com By profiling the changes in endogenous metabolites, researchers can gain insights into the metabolic pathways that are perturbed by the compound. nih.govimrpress.com
Integrating data from both proteomics and metabolomics can provide a systems-level understanding of the mechanism of action of this compound. nih.govnih.gov To date, specific proteomic or metabolomic studies focused solely on the effects of this compound are not widely reported in the scientific literature. This represents a significant gap and a promising avenue for future research.
Development of Advanced Delivery Systems and Nanotechnology Approaches (excluding human applications)
The therapeutic efficacy of natural compounds like this compound can often be enhanced through the use of advanced delivery systems. nih.govencyclopedia.pubmdpi.comnih.govajptonline.com Nanotechnology, in particular, offers innovative approaches to improve the solubility, stability, and bioavailability of such compounds. nih.govencyclopedia.pubmdpi.comnih.govajptonline.com
Currently, there is a lack of research on the formulation of this compound into advanced delivery systems. Future studies could focus on developing nanoparticle-based carriers for this compound. nih.govencyclopedia.pubmdpi.comnih.govajptonline.com These could include liposomes, polymeric nanoparticles, or other nanostructures designed to encapsulate this compound and facilitate its targeted delivery to specific tissues or cells. nih.govencyclopedia.pubmdpi.comnih.govajptonline.com Such nanoformulations could potentially improve the pharmacokinetic profile of this compound, leading to enhanced therapeutic outcomes in preclinical models. nih.govnih.gov
Investigation into Epigenetic Modulation
Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in gene regulation and the development of various diseases. um.edu.mtnih.govimrpress.com The potential of natural compounds to modulate these epigenetic marks is an exciting and rapidly growing area of research. researchgate.net
At present, there is no available scientific literature that specifically investigates the effects of this compound on epigenetic modulation. Future research should explore whether this compound can influence DNA methylation patterns or alter histone modifications. researchgate.net Studies could examine the effect of this compound on the activity of key epigenetic enzymes such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). Uncovering a role for this compound in epigenetic regulation would open up entirely new avenues for understanding its biological activities and potential therapeutic applications.
Q & A
Q. What experimental approaches validate this compound’s epigenetic modulation (e.g., HDAC inhibition) as a primary mechanism?
- Methodological Answer : Perform chromatin immunoprecipitation (ChIP-seq) for histone acetylation marks (H3K27ac) post-treatment. Compare with HDAC inhibitor controls (e.g., SAHA). Use HDAC enzymatic activity assays (fluorometric) to confirm direct inhibition. CRISPR-based HDAC knockout models can isolate this compound’s specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
